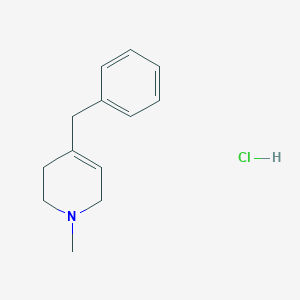
4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine
Description
4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C13H17N It is a derivative of tetrahydropyridine, characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom
Properties
CAS No. |
125927-26-6 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
4-benzyl-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12;/h2-7H,8-11H2,1H3;1H |
InChI Key |
ARYZGNSJMRABMB-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
Synonyms |
1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine BMTP MBzTP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reduction of N-methylpyridinium salts. One common method is the reduction of N-methylpyridinium chloride using sodium borohydride in an inert atmosphere . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium salts.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Pyr
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


